molecular formula C11H11NO B1619355 1-(2-methyl-1H-indol-3-yl)ethanone CAS No. 22582-52-1

1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No. B1619355
CAS RN: 22582-52-1
M. Wt: 173.21 g/mol
InChI Key: VFPVFOXCCXHMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-methyl-1H-indol-3-yl)ethanone” is a compound with the molecular formula C11H11NO. It is also known as 1-Methyl-3-acetylindole .


Molecular Structure Analysis

The molecular structure of “1-(2-methyl-1H-indol-3-yl)ethanone” consists of an indole ring attached to a ketone group at the 3rd position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

“1-(2-methyl-1H-indol-3-yl)ethanone” has a molecular weight of 173.21. The compound is likely to be a solid under standard conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity :

  • A study in 2020 focused on synthesizing new 1H-Indole derivatives, including 1-(2-methyl-1H-indol-3-yl)ethanone. These compounds were evaluated for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Letters in Applied NanoBioScience, 2020).

Role in Anti-inflammatory and Analgesic Drugs :

  • Another research in 2022 synthesized novel 1-(1H-indol-1-yl)ethanone compounds, analyzing their effects on the COX-2 enzyme. These compounds exhibited notable anti-inflammatory and analgesic activities in vivo, highlighting their potential as nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Synthesis of Chalcone Derivatives and Anti-inflammatory Properties :

  • Research conducted in 2022 explored the preparation of chalcone derivatives of 1-(2-methyl-1H-indol-3-yl)ethanone. These derivatives were tested for their anti-inflammatory activity, showing promising results in an animal model (Current drug discovery technologies, 2022).

Applications in Neurodegenerative Disease Treatment :

  • A study in 2013 discovered that certain indole derivatives, including 1-(2-methyl-1H-indol-3-yl)ethanone, could be potent ligands for NMDA receptors, demonstrating antioxidant properties. These findings suggest potential applications in treating neurodegenerative diseases (Bioorganic & medicinal chemistry, 2013).

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-11(8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPVFOXCCXHMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301417
Record name 1-(2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-indol-3-yl)ethanone

CAS RN

22582-52-1
Record name 22582-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methyl-1H-indol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-methyl-1H-indol-3-yl)ethanone

Citations

For This Compound
23
Citations
A Cetin, M Toptas, F Türkan - Medicinal Chemistry Research, 2022 - Springer
In this article, we aimed to (1) synthesize novel 3-substitue 2-methyl indole analogs, and (2) evaluate their biological activities against Acetylcholinesterase enzyme (AChE) and …
VP Rybalkin, EN Shepelenko, LL Popova… - Russian journal of …, 2006 - Springer
Bistable photochromic compounds attract increas ing interest as materials for three dimensional optical data storage devices and optically controlled molecular switches [1]. From this …
MJ Lunga, RL Chisango, C Weyers, M Isaacs… - …, 2018 - Wiley Online Library
Despite major strides in reducing Plasmodium falciparum infections, this parasite still accounts for roughly half a million annual deaths. This problem is compounded by the decreased …
A Thanetchaiyakup, S Borwornpinyo, H Rattanarat… - Tetrahedron …, 2021 - Elsevier
A simple and effective one-pot synthesis of substituted indolo[1,2-a]quinolines has been developed. The desired products were obtained in up to 98% yield when substituted 2-…
A Cetin, E Bursal, F Türkan - Arabian Journal of Chemistry, 2021 - Elsevier
In this study, we aimed to (i) synthesize new 2-methylindole analogs containing various amino structures, pyrrolidine, piperidine, morpholine, and substituted phenyl groups through …
L Mitchell, P Williamson, B Ehrlichová… - … A European Journal, 2014 - Wiley Online Library
The trivalent metal cations Al 3+ , Cr 3+ , and Fe 3+ were each introduced, together with Sc 3+ , into MIL‐100(Sc,M) solid solutions (M=Al, Cr, Fe) by direct synthesis. The substitution …
MJ Lunga - 2017 - commons.ru.ac.za
Heterocyclic structures have found extensive utility in the field of medicinal chemistry, as prominent regions of pharmacophores resulting in numerous drug treatments for many diseases…
Number of citations: 3 commons.ru.ac.za
UP Fonović, D Knez, M Hrast, N Zidar, M Proj… - European Journal of …, 2020 - Elsevier
Cathepsin X is a cysteine carboxypeptidase that is involved in various physiological and pathological processes. In particular, highly elevated expression and activity of cathepsin X has …
UP Fonović, A Mitrović, D Knez, T Jakoš, A Pišlar… - Scientific reports, 2017 - nature.com
Cathepsin X is a cysteine peptidase involved in the progression of cancer and neurodegenerative diseases. Targeting this enzyme with selective inhibitors opens a new possibility for …
Number of citations: 22 0-www-nature-com.brum.beds.ac.uk
Y Zheng, J Li, K Wei - Molecules, 2022 - mdpi.com
An efficient, high-yielding and scalable procedure for the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions was reported…
Number of citations: 8 0-www-mdpi-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.